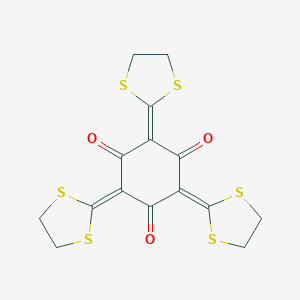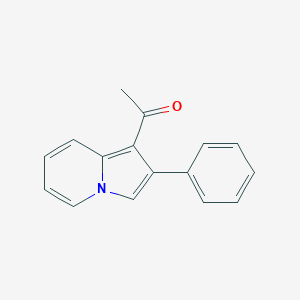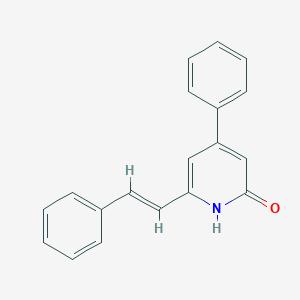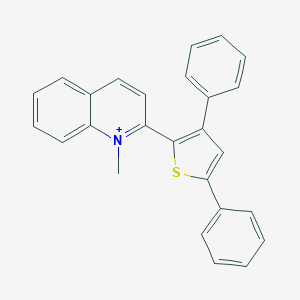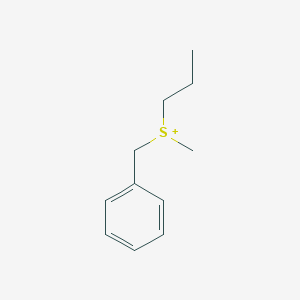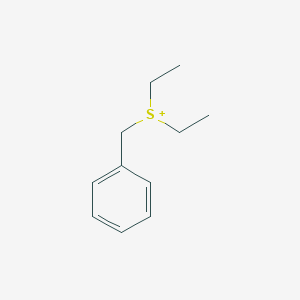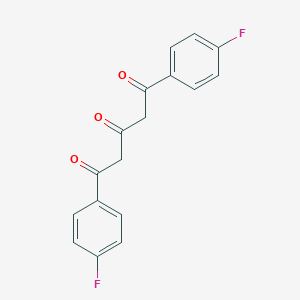
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione is an organic compound characterized by the presence of two fluorophenyl groups attached to a pentanetrione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluorobenzaldehyde with acetone under basic conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide and is carried out in an ethanol solvent at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione involves its interaction with various molecular targets. The compound’s carbonyl groups and conjugated double bonds allow it to participate in various chemical reactions, influencing its biological activity. The fluorophenyl groups contribute to its hydrophobicity and potential for π-π stacking interactions with other aromatic molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione: Similar structure but with chlorine atoms instead of fluorine.
1,5-Bis(4-hydroxyphenyl)-1,3,5-pentanetrione: Contains hydroxy groups instead of fluorine.
Uniqueness
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also influence the compound’s electronic properties, making it distinct from its chlorinated and hydroxylated analogs.
Propiedades
Fórmula molecular |
C17H12F2O3 |
|---|---|
Peso molecular |
302.27 g/mol |
Nombre IUPAC |
1,5-bis(4-fluorophenyl)pentane-1,3,5-trione |
InChI |
InChI=1S/C17H12F2O3/c18-13-5-1-11(2-6-13)16(21)9-15(20)10-17(22)12-3-7-14(19)8-4-12/h1-8H,9-10H2 |
Clave InChI |
QCEIXTYPISTPKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
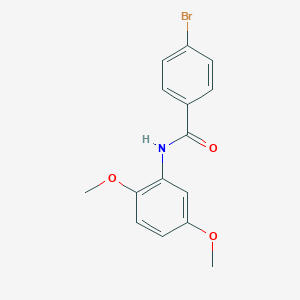
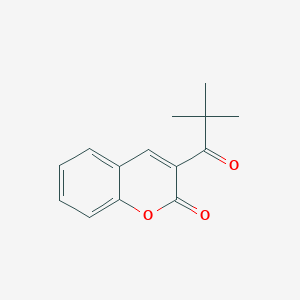
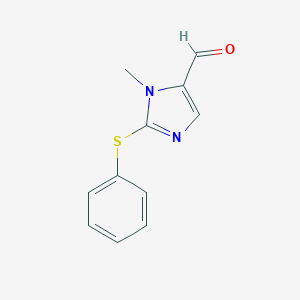
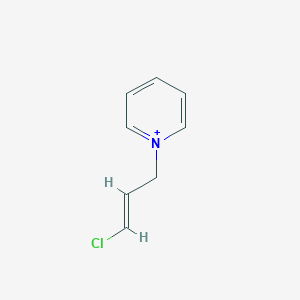
![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)
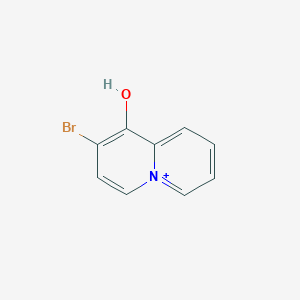
![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
